BenchChemオンラインストアへようこそ!

Losartan carboxylic acid

Pharmacology Receptor Binding AT1 Antagonism

Losartan carboxylic acid (EXP3174) is the principal active metabolite responsible for losartan's sustained antihypertensive efficacy. Unlike the parent prodrug, EXP3174 binds the AT1 receptor with 20-30× greater affinity (IC50 1.1 nM vs 20 nM) and acts as a non-competitive, insurmountable antagonist—yielding prolonged receptor blockade. Its longer half-life (6–9 h) makes it the essential analyte for LC-MS/MS bioanalytical method validation and bioequivalence assessment. For AT1 receptor pharmacology, EXP3174 uniquely enables dissection of G protein-dependent (IC50 2.1 nM) and β-arrestin-mediated (IC50 3.1 nM) signaling. Procure ≥98% purity reference standards for method development, pharmacological studies, or impurity profiling.

Molecular Formula C22H21ClN6O2
Molecular Weight 436.9 g/mol
CAS No. 124750-92-1
Cat. No. B1671838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan carboxylic acid
CAS124750-92-1
Synonyms1H-imidazole-5-carboxylic acid, 2-butyl-4-chloro-1-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
2-n-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylll)imidazole-5-carboxylic acid
E-3174
EXP 3174
EXP-3174
EXP3174
losartan carboxylic acid
Molecular FormulaC22H21ClN6O2
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
InChIInChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)
InChIKeyZEUXAIYYDDCIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Losartan Carboxylic Acid (EXP3174, CAS 124750-92-1) as an Analytical Reference and Pharmacological Probe


Losartan carboxylic acid (EXP3174, E-3174, CAS 124750-92-1) is the primary active carboxylic acid metabolite of the antihypertensive prodrug losartan [1]. Formed via hepatic cytochrome P450-mediated oxidation (primarily CYP2C9 and CYP3A4) [2], this non-peptide angiotensin II type 1 (AT1) receptor antagonist is the principal molecular species responsible for the sustained AT1 receptor blockade and blood pressure-lowering efficacy observed during losartan therapy in vivo [1]. Unlike the parent prodrug, EXP3174 exhibits non-competitive, insurmountable antagonism at the AT1 receptor [1], a critical pharmacological distinction. It is widely employed as an analytical reference standard for bioanalytical method validation and pharmacokinetic studies, and as a high-affinity pharmacological tool compound for investigating AT1 receptor signaling pathways [3].

Why Losartan Carboxylic Acid (CAS 124750-92-1) Cannot Be Interchanged with Other ARBs or Metabolites


Losartan carboxylic acid (EXP3174) possesses a unique pharmacological and physicochemical profile that precludes its generic substitution with other angiotensin II receptor blockers (ARBs) or even with its parent compound, losartan. Critically, EXP3174 demonstrates a 20- to 30-fold higher binding affinity for the AT1 receptor compared to losartan [1] and exerts non-competitive, insurmountable antagonism, whereas losartan is a competitive antagonist [1]. While some ARBs like candesartan and irbesartan also exhibit insurmountable antagonism, they differ significantly in their receptor dissociation kinetics and potency [2]. Furthermore, EXP3174 is functionally distinct from the other major losartan metabolite, EXP3179, which possesses unique endothelium-dependent vasoactive properties and anti-fibrotic efficacy not shared by EXP3174 [3]. These compound-specific differences in receptor binding affinity, mode of antagonism, and distinct pleiotropic activities render EXP3174 a unique molecular entity essential for targeted analytical and pharmacological investigations, which cannot be reliably replicated by substituting other ARBs or related metabolites.

Head-to-Head Quantitative Evidence for Losartan Carboxylic Acid (EXP3174) vs. Losartan and Other Comparators


AT1 Receptor Binding Affinity: EXP3174 vs. Losartan

EXP3174 exhibits markedly higher affinity for the AT1 receptor than its parent compound, losartan. In a direct comparison, EXP3174 displayed an IC50 of 1.1 nM for inhibiting [125I]-angiotensin II binding to vascular smooth muscle cells, whereas losartan exhibited an IC50 of 20 nM in the same assay system [1]. This difference is further substantiated by binding affinity (Ki) data, where EXP3174 shows Ki values of 0.57 nM and 0.67 nM for rat AT1A and human AT1 receptors, respectively .

Pharmacology Receptor Binding AT1 Antagonism

Functional Antagonism of AT1 Receptor Signaling: G Protein vs. β-Arrestin Pathways

In a functional assay system using recombinant HEK293 cells, EXP3174 demonstrates distinct potency and pathway bias compared to losartan and other ARBs. EXP3174 inhibits G protein signaling with an IC50 of 2.1 nM and β-arrestin recruitment with an IC50 of 3.1 nM, resulting in a modest bias factor (IC50 βarr / IC50 G protein) of 1.8 [1]. In contrast, losartan is significantly less potent (IC50 G protein = 19.7 nM, IC50 βarr = 41.4 nM) and exhibits a similar bias factor of 2.1 [1].

Functional Selectivity Bias Signaling AT1 Antagonism

Pharmacokinetic Differentiation: Half-Life and Duration of Action

A critical pharmacokinetic distinction lies in the elimination half-life. EXP3174 possesses a significantly longer half-life (6–9 hours) [1] compared to losartan (approximately 2 hours) [2]. This extended half-life is a primary reason that the pharmacodynamic effects of losartan treatment are largely attributed to its active metabolite. Furthermore, when administered intravenously, EXP3174 is 10 to 20 times more potent than losartan and has a longer duration of action .

Pharmacokinetics Metabolism Drug Development

Impact of Plasma Protein Binding on in Vitro vs. in Vivo Potency

A radioreceptor assay study demonstrates that the high plasma protein binding of EXP3174 dramatically reduces its in vitro potency advantage in a physiological context. In protein-free buffer, EXP3174 is 10- to 15-fold more potent than losartan. However, in the presence of human or rat plasma, this potency advantage drops to only about 2-fold [1]. This effect is attributed to the distinct high plasma-protein binding of EXP 3174.

Pharmacology Protein Binding Translational Research

Functional Differentiation from the Losartan Metabolite EXP3179: Vasoactive and Anti-Fibrotic Effects

A direct comparative study of the two major losartan metabolites revealed distinct functional profiles. While both EXP3174 and EXP3179 fully block AT1R signaling and lower blood pressure in hypertensive rats, only EXP3179 prevented PE-induced vasoconstriction by up to 65% in an endothelium-dependent manner [1]. In a separate study on cardiac fibrosis, EXP3174 normalized blood pressure and attenuated fibrosis but did not modify lysyl oxidase (LOX) or collagen cross-linking (CCL). In contrast, EXP3179 fully prevented the increase in LOX, CCL, and CTGF, despite having a lower antihypertensive effect [2].

Vascular Biology Fibrosis Endothelial Function

Key Research and Industrial Applications for Losartan Carboxylic Acid (EXP3174, CAS 124750-92-1)


Bioanalytical Method Development and Pharmacokinetic Studies

As the primary active metabolite responsible for losartan's therapeutic effect, EXP3174 is the essential analyte for developing and validating LC-MS/MS methods for quantifying losartan exposure in biological matrices. Its longer half-life (6-9 hours) compared to losartan (~2 hours) makes it a more stable and clinically relevant marker for assessing drug exposure and bioequivalence [1]. Analytical reference standards of high purity (≥98%) are required for these validated assays [2].

High-Affinity Pharmacological Probe for AT1 Receptor Signaling

EXP3174's superior AT1 receptor affinity (IC50 of 1.1 nM for [125I]-AngII binding) compared to losartan (IC50 of 20 nM) establishes it as a more potent tool compound for in vitro studies of AT1 receptor pharmacology [1]. It is particularly valuable for investigating G protein-dependent and β-arrestin-mediated signaling pathways, where it demonstrates high potency (IC50 values of 2.1 nM and 3.1 nM, respectively) [2].

Studying Insurmountable Antagonism and Receptor Kinetics

Unlike the competitive antagonist losartan, EXP3174 acts as a non-competitive, insurmountable antagonist at the AT1 receptor [1]. This property makes it a critical tool for research focused on understanding the molecular basis of insurmountable antagonism, which is a characteristic shared with other clinically important ARBs like candesartan and irbesartan but not with losartan or valsartan [2]. Its use allows for the detailed study of slow receptor dissociation kinetics and prolonged receptor blockade.

Functional Differentiation Studies Between Losartan Metabolites

The distinct functional profiles of the losartan metabolites EXP3174 and EXP3179 necessitate the use of each compound in specific comparative studies. EXP3174 serves as the 'control' AT1R antagonist for dissecting the AT1R-independent, endothelium-dependent vasoactive effects unique to EXP3179 [1], as well as the metabolite-specific anti-fibrotic mechanisms [2]. This application is crucial for elucidating the complex pharmacology of losartan therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Losartan carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.